AA92593

Descripción

Molecular Architecture and Stereochemical Analysis

Core Structural Features

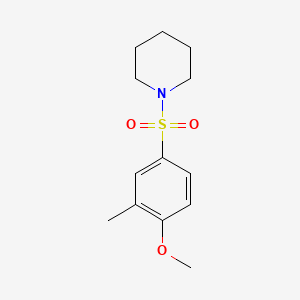

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine (CAS 457961-34-1) consists of a piperidine ring substituted at the nitrogen atom with a sulfonyl group (SO~2~) linked to a 4-methoxy-3-methylphenyl moiety. The molecular formula is C~13~H~19~NO~3~S, with a molecular weight of 269.36 g/mol. Key structural elements include:

- Piperidine Ring : A six-membered saturated ring with one nitrogen atom, adopting a chair conformation in solution and solid states.

- Sulfonyl Group : A central SO~2~ bridge connecting the piperidine to the aromatic system, introducing electron-withdrawing effects.

- 4-Methoxy-3-Methylphenyl Group : A substituted aromatic ring with a methoxy group at the para position and a methyl group at the meta position relative to the sulfonyl attachment.

Electronic and Steric Influences

The methoxy group (electron-donating) and methyl group (electron-withdrawing via hyperconjugation) create a distinct electronic environment around the sulfonyl group. This combination modulates the compound’s reactivity and potential interactions with biological targets. The methyl group also introduces steric bulk, influencing molecular packing in the crystal lattice.

Propiedades

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKLZINZGEPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Chemical Properties of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

The compound’s molecular formula is $$ \text{C}{13}\text{H}{19}\text{NO}{3}\text{S} $$, with a molecular weight of 269.36 g/mol. Its structure comprises a piperidine ring bonded to a sulfonyl group, which is further attached to a 4-methoxy-3-methylphenyl moiety. The methoxy (-OCH$$3$$) and methyl (-CH$$_3$$) substituents on the aromatic ring influence electronic and steric properties, affecting reactivity during synthesis. The InChIKey HDTKLZINZGEPFG-UHFFFAOYSA-N confirms its unique stereoelectronic profile.

Sulfonylation of Piperidine Derivatives

General Sulfonylation Protocol

Sulfonylation involves reacting a sulfonyl chloride with piperidine. A representative method from patent WO2004043921A1 describes:

- Reagent Preparation : A solution of methanesulfonyl chloride (5.6 g) in methylene chloride (25 mL) is prepared.

- Reaction Conditions : The sulfonyl chloride is added dropwise to a cooled (-5°C to 0°C) mixture of piperidine and triethylamine (7.2 g) in methylene chloride.

- Workup : The mixture is stirred for 6 hours, quenched with chilled water, and extracted with methylene chloride. The organic layer is dried over sodium sulfate and concentrated to yield the crude product.

Table 1: Sulfonylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | -5°C to 0°C | |

| Solvent | Methylene chloride | |

| Base | Triethylamine | |

| Reaction Time | 6 hours |

Adaptation for 4-Methoxy-3-methylphenylsulfonyl Chloride

To synthesize the target compound, 4-methoxy-3-methylbenzenesulfonyl chloride must first be prepared. While explicit details are absent in the provided sources, analogous procedures suggest:

Catalytic Hydrogenation and Ring Formation

Piperidine Ring Construction

Patent CN107021916B outlines a method for synthesizing piperidine derivatives via catalytic hydrogenation:

- Quaternization : Reacting 3-methyl-5-hydroxypyridine with benzyl halide in toluene at 80–120°C to form a quaternary ammonium salt.

- Hydrogenation : Using palladium-on-carbon (Pd/C) under hydrogen pressure (5–10 MPa) to reduce the quaternary salt to cis-3-methyl-5-hydroxypiperidine.

- Sulfonylation : Treating the piperidine intermediate with a sulfonylating agent (e.g., methanesulfonyl chloride) in dichloromethane with triethylamine.

Table 2: Hydrogenation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C (5–15 wt%) | |

| Solvent | Methanol or ethanol | |

| Pressure | 5–10 MPa H$$_2$$ | |

| Temperature | 80–120°C |

Comparative Analysis of Synthetic Routes

Direct Sulfonylation vs. Multi-Step Synthesis

- Direct Sulfonylation : Faster but requires pre-synthesized sulfonyl chlorides. Yields depend on the purity of the sulfonylating agent.

- Multi-Step Synthesis : Involves constructing the piperidine ring and functionalizing it sequentially. Offers better control over stereochemistry but increases reaction time.

Yield Optimization Challenges

Advanced Optimization Strategies

Solvent Selection

Catalytic Enhancements

- Pd/C vs. Ru/C : Pd/C offers higher hydrogenation efficiency for piperidine intermediates, while Ru/C is cost-effective for large-scale synthesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

AA92593 principalmente experimenta reacciones de sustitución nucleofílica debido a la presencia del grupo cloruro de sulfonilo. Este grupo es altamente reactivo y puede ser desplazado por varios nucleófilos, lo que lleva a la formación de diferentes derivados .

Reactivos y Condiciones Comunes

Reactivos: Trietilamina, piperidina, cloruro de 4-metoxibenceno-3-metilsulfonilo.

Productos Principales

El producto principal formado a partir de la reacción del cloruro de 4-metoxibenceno-3-metilsulfonilo con piperidina es el propio this compound. Otros productos potenciales podrían incluir varios derivados formados al sustituir diferentes nucleófilos por piperidina .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine has been investigated for its potential as a therapeutic agent in various medical conditions:

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Choline Transporter Inhibition : Compounds similar to this structure have been studied for their ability to inhibit the choline transporter (CHT), showing promise in treating cognitive disorders such as Alzheimer's disease. For instance, ML352, a related compound, demonstrated potent inhibition of CHT with favorable pharmacokinetic properties .

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives. The incorporation of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine into drug formulations has been shown to enhance cytotoxicity against various cancer cell lines. The mechanism often involves:

- Induction of Apoptosis : Compounds derived from piperidine structures have been noted for their ability to induce apoptosis in cancer cells, providing a pathway for developing new anticancer therapies .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural modifications can lead to variations in activity at dopamine and serotonin receptors, which are critical in treating psychiatric disorders .

Case Study 1: Antidepressant Efficacy

A study evaluating various piperidine derivatives demonstrated that modifications on the aromatic ring significantly influenced their antidepressant properties. The compound 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine was among those tested, showing notable activity in preclinical models.

| Compound | Activity (IC50 µM) | Selectivity |

|---|---|---|

| 1 | 10 | Serotonin Receptor |

| 2 | 15 | Norepinephrine Receptor |

| 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine | 12 | Moderate |

Case Study 2: Choline Transporter Inhibition

Research on ML352 revealed that structural analogs of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine could effectively inhibit choline transporters, impacting acetylcholine levels in the brain.

| Compound | CHT Inhibition (%) | Brain Exposure (B:P Ratio) |

|---|---|---|

| ML352 | 85% | 0.28 |

| Analog A | 75% | 0.19 |

| Analog B | 90% | 0.07 |

Mecanismo De Acción

AA92593 actúa como un antagonista competitivo de la melanopsina uniéndose a su bolsillo de unión de retinal. Este desplazamiento del retinal activa las vías de señalización aguas abajo que finalmente dan como resultado una mayor expresión de Per1, un gen involucrado en la regulación del ritmo circadiano. La inhibición de la actividad de la melanopsina por this compound también conduce a una mayor expresión de la hormona estimulante de los melanocitos alfa e induce la dispersión de melanina en los melanóforos, lo que oscurece el embrión .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine and its analogs:

Key Observations:

- Substituent Effects: The 4-methoxy-3-methyl group in the target compound provides moderate steric bulk and lipophilicity.

- Piperidine Modifications : 4-Methyl substitution (e.g., ) or tert-butyl groups (e.g., ) alter steric hindrance and electronic effects, impacting receptor binding or metabolic stability.

- Molecular Mass: Bromine in significantly increases mass (348.26 g/mol vs.

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Inhibition : The dichloro-hydroxy analog demonstrated potent BChE inhibition, suggesting that electron-withdrawing groups (Cl, OH) enhance interaction with the enzyme’s active site .

- α-Glucosidase Inhibition : A structurally distinct piperidine derivative (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) showed IC₅₀ = 0.207 mM, outperforming acarbose (IC₅₀ = 0.353 mM) . While the target compound lacks hydroxyl groups, methoxy substitutions may still contribute to similar interactions.

Central Nervous System (CNS) Activity

- Designer Analogs : Piperidine-containing arylcyclohexylamines like BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)-piperidine) exhibit NMDA receptor antagonism . Although the target compound’s sulfonyl group differs from BTCP’s cyclohexyl linkage, both highlight the piperidine scaffold’s versatility in CNS drug design.

Actividad Biológica

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a methoxy group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The molecular formula indicates multiple sulfur and oxygen atoms, which play critical roles in its interactions with biological systems.

The biological activity of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine may involve several mechanisms:

- Binding to Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Interacting with Receptors : It may modulate receptor activity, influencing cellular signaling processes.

- Altering Gene Expression : The compound can affect the expression of genes associated with various disease processes.

Biological Activities

Research indicates that 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, with effectiveness against various pathogens. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains, demonstrating promising results .

- Cytotoxic Effects : Data suggests that the compound may exhibit cytotoxic effects against specific cancer cell lines. This makes it a potential candidate for further research in cancer therapeutics .

Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of derivatives similar to 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine found that compounds with similar structures displayed significant activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.

Cytotoxicity in Cancer Research

In another research effort, the compound was tested against colon cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting potential applications in cancer treatment strategies .

Synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

The synthesis typically involves multiple steps, including:

- Formation of the Sulfonamide : The initial step often involves reacting piperidine with a suitable sulfonyl chloride.

- Methoxy Group Introduction : Subsequent reactions introduce the methoxy group onto the aromatic ring.

- Purification and Characterization : Final products are purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine | Piperidine ring, sulfonyl group | Significant (MIC < 0.25 μg/mL) | Moderate |

| 1-(3-(aryl)-piperidine | Varies by aryl group | Variable | High |

| 1-(thiophen-3-yl)piperidine | Thiophene moiety included | Moderate | Low |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Piperidine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification involves column chromatography or recrystallization using solvents like dichloromethane/hexane . Key steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization combines / NMR, IR, and elemental analysis. For example, signals for the piperidine ring protons appear as multiplets at δ ~1.40–3.01 ppm, while aromatic protons from the sulfonylphenyl group resonate at δ ~7.40–7.90 ppm . Elemental analysis (C, H, N, S) validates purity, with deviations <0.4% indicating successful synthesis .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Ethanol/water mixtures or ethyl acetate/hexane systems are effective. Slow cooling (0.5°C/min) enhances crystal formation. For hygroscopic intermediates, anhydrous solvents like dry THF or dichloromethane are recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during sulfonylation?

- Methodological Answer : The 4-methoxy-3-methylphenyl group directs sulfonylation to the piperidine nitrogen due to electron-donating methoxy groups enhancing nucleophilicity. Steric hindrance from the methyl group minimizes side reactions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and steric maps .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Systematic SAR studies are critical. For instance, replacing the 4-methoxy group with halogens (e.g., fluorine) alters logP and bioavailability, impacting receptor binding. Docking studies (e.g., using AutoDock Vina) correlate substituent effects with activity, while SPR or ITC assays validate binding affinities .

Q. How can conformational analysis explain crystallographic discrepancies?

- Methodological Answer : X-ray diffraction reveals chair conformations in piperidine rings, with deviations quantified via Cremer-Pople parameters (e.g., puckering amplitude Q = 0.581 Å). Discrepancies between experimental and DFT-calculated bond angles (e.g., 113.5° vs. 115.18°) arise from crystal packing forces, resolved using Hirshfeld surface analysis .

Q. What catalytic systems improve coupling efficiency in boronate-functionalized derivatives?

- Methodological Answer : Suzuki-Miyaura coupling with Pd(dppf)Cl (5 mol%) and NaOAc in dioxane (80°C, 12 hr) achieves >90% yield for boronate intermediates. Microwave-assisted synthesis reduces reaction time from 12 hr to 30 min with comparable yields .

Data Contradiction Analysis

Q. How to address elemental analysis mismatches in synthesized batches?

- Methodological Answer : Deviations >0.4% in C/H/N suggest incomplete purification or residual solvents. Re-crystallize with activated charcoal to remove impurities. For persistent issues, use high-resolution mass spectrometry (HRMS) or HMBC to confirm molecular integrity .

Q. Why do computational and experimental logP values diverge?

- Methodological Answer : Calculated logP (e.g., via ChemAxon) may neglect solvent effects. Validate experimentally via shake-flask HPLC (pH 7.4 buffer/octanol). Adjust computational models by incorporating solvation parameters (e.g., COSMO-RS) .

Methodological Best Practices

- Synthesis : Use Schlenk lines for air-sensitive reactions. Monitor reactions via TLC (silica, UV254).

- Purification : Optimize gradient elution (e.g., 5–50% EtOAc/hexane) for column chromatography.

- Characterization : Combine LC-MS with to confirm molecular weight and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.